![molecular formula C24H22IN7O5 B049443 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid CAS No. 112575-63-0](/img/structure/B49443.png)
2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid is a chemical compound that has been extensively studied in the field of scientific research. It is a potent radioligand that has been used to investigate various cellular processes, including receptor binding, signal transduction, and gene expression.
Mécanisme D'action
The mechanism of action of 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid involves its binding to specific receptors or proteins in cells. Once bound, it can be used to study the downstream effects of receptor activation, including changes in gene expression, protein phosphorylation, and second messenger production.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid are dependent on the specific receptor or protein it binds to. For example, when used to study adenosine receptors, it can lead to changes in heart rate and blood pressure. When used to study dopamine receptors, it can lead to changes in mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid in lab experiments is its high potency and selectivity. It can bind to specific receptors or proteins with high affinity, allowing for precise investigation of cellular processes. However, its use is limited by its radioactivity, which requires special handling and disposal procedures.
Orientations Futures
There are many potential future directions for research involving 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid. Some possible areas of investigation include the development of new radioligands with improved selectivity and potency, the study of protein-protein interactions using radiolabeled proteins, and the investigation of new signaling pathways involved in cellular processes.
Méthodes De Synthèse
The synthesis of 2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid involves the reaction of 4-azido-3-(125I)iodanil with 8-(2,6-dioxopropyl)-3,7-dihydro-1-propyl-1H-purine-2,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then coupled with 4-(2-phenoxyacetyl)phenol to obtain the final product.
Applications De Recherche Scientifique
2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid has been used extensively in scientific research as a radioligand. It has been used to investigate the binding properties of various receptors, including adenosine, dopamine, and serotonin receptors. It has also been used to study signal transduction pathways, gene expression, and protein-protein interactions.
Propriétés
Numéro CAS |
112575-63-0 |
|---|---|
Nom du produit |
2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid |
Formule moléculaire |
C24H22IN7O5 |
Poids moléculaire |
613.4 g/mol |
Nom IUPAC |
2-[4-[3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H22IN7O5/c1-2-10-32-23(35)20-22(28-21(27-20)15-4-6-16(7-5-15)37-13-19(33)34)31(24(32)36)11-9-14-3-8-18(29-30-26)17(25)12-14/h3-8,12H,2,9-11,13H2,1H3,(H,27,28)(H,33,34)/i25-2 |
Clé InChI |
KVYDVJREYLSFDF-ZPHBIHNISA-N |
SMILES isomérique |
CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
SMILES canonique |
CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
Synonymes |
BWA 947U BWA-947U BWA947U |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
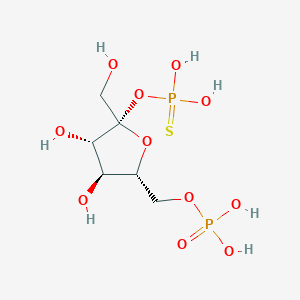

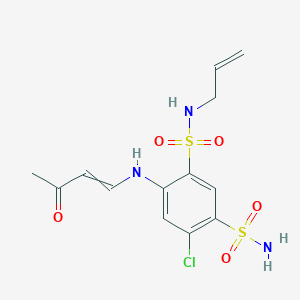
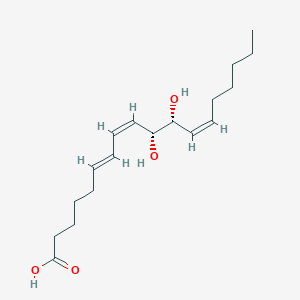
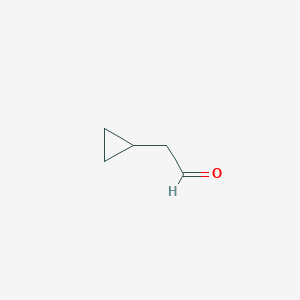
![Benz[a]anthracene-d12](/img/structure/B49388.png)

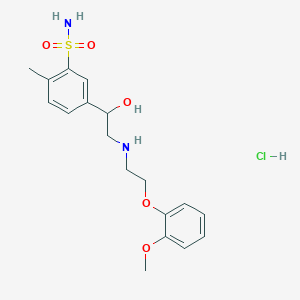
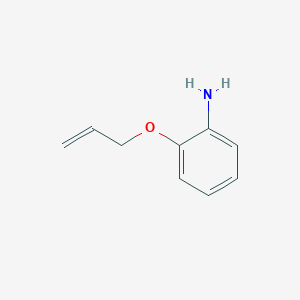

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)
